![molecular formula C6H7ClN2 B1340064 3-Chloro-5-methylpyridin-4-amine CAS No. 97944-42-8](/img/structure/B1340064.png)
3-Chloro-5-methylpyridin-4-amine
Overview
Description
3-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a pale-yellow to yellow solid and is used in various chemical reactions due to its unique structure.
Synthesis Analysis
The synthesis of 3-Chloro-5-methylpyridin-4-amine can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . This reaction involves the use of palladium as a catalyst and several arylboronic acids . Another method involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-methylpyridin-4-amine is 1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) . This indicates the presence of a chlorine atom at the 3rd position, a methyl group at the 5th position, and an amine group at the 4th position of the pyridine ring .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-5-methylpyridin-4-amine are not available, it’s known that pyridine derivatives can undergo various reactions. For instance, they can participate in Suzuki cross-coupling reactions . The exact reactions would depend on the specific conditions and reagents used.
Physical And Chemical Properties Analysis
3-Chloro-5-methylpyridin-4-amine is a pale-yellow to yellow solid . It has a molecular weight of 142.59 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .
Scientific Research Applications
Chemical Synthesis and Modifications
- 2-Chloro-5-methylpyridine-3-carbaldehyde imines, derivatives of 3-Chloro-5-methylpyridin-4-amine, were synthesized for potential use as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer agents, and tuberculosis treatments. Additionally, these compounds were studied for their role in plant growth regulation and biological processes such as vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
- A compound synthesized from 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine demonstrated significant biological activity, including effectiveness in controlling aphids and preventing BPH in field trials (陈向莹, 范芳芳, 夏佳美, & 张千峰, 2016).
Pharmacological and Biological Research
- Synthesized phenylurea derivatives of 3-amino-2-chloro-5-methylpyridine and 5-amino-2-chloro-3-methylpyridine were investigated for potential agricultural benefits (Setliff, Rankin, & Milstead, 1989).
- Conformational analysis and structural studies of certain 3-Chloro-5-methylpyridin-4-amine derivatives, such as fumaric acid salt of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, were performed to understand their solid and solution conformations, thermal stability, phase transitions, and polymorphism (Ribet et al., 2005).
Safety and Hazards
The safety information for 3-Chloro-5-methylpyridin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions for 3-Chloro-5-methylpyridin-4-amine could involve its use in the synthesis of novel pyridine-based derivatives . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, the compound could be used in the development of new pharmaceutical drugs and other bioactive molecules .
Mechanism of Action
- Role : These channels are exposed due to demyelination, which occurs in conditions like multiple sclerosis (MS). By binding to these channels, 5Me3F4AP reduces the aberrant efflux of intracellular K+ ions and enhances axonal conduction .
- Downstream effects include enhanced nerve signal transmission and potentially improved motor function in MS patients .
- Impact on Bioavailability : The compound’s properties affect its bioavailability and suitability for PET imaging .
- Cellular effects include improved nerve conduction, potentially benefiting patients with demyelinating conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
3-chloro-5-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKVMXXYMNTCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540242 | |
Record name | 3-Chloro-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylpyridin-4-amine | |
CAS RN |
97944-42-8 | |
Record name | 3-Chloro-5-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97944-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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